molecular formula C26H27N3O3S2 B12139649 (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12139649
M. Wt: 493.6 g/mol
InChI Key: JWAKKOLXLWYXDP-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine (2-thioxothiazolidin-4-one) derivative with a complex substitution pattern. Rhodanine-based compounds are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This molecule features:

  • A Z-configuration at the exocyclic double bond (C5 position), confirmed by X-ray crystallography in analogous compounds .
  • A 3-(2-methoxyethyl) substituent on the thiazolidinone ring, which may improve solubility compared to bulkier alkyl or aryl groups .
  • A 1-phenylpyrazole moiety substituted with a 2-methyl-4-(propan-2-yloxy)phenyl group at position 3, contributing to steric bulk and lipophilicity .

The synthesis of such compounds typically involves a Knoevenagel condensation between rhodanine and an aldehyde derivative under basic conditions (e.g., piperidine in ethanol), followed by purification via recrystallization .

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O3S2/c1-17(2)32-21-10-11-22(18(3)14-21)24-19(16-29(27-24)20-8-6-5-7-9-20)15-23-25(30)28(12-13-31-4)26(33)34-23/h5-11,14-17H,12-13H2,1-4H3/b23-15-

InChI Key

JWAKKOLXLWYXDP-HAHDFKILSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multicomponent Condensation Reactions

A one-pot, four-component reaction between 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-methoxyethylamine, thioglycolic acid, and a desulfurizing agent forms the thiazolidin-4-one core. This method, adapted from Kaboudin et al., utilizes refluxing ethanol (40 mL) under nitrogen, achieving 78–85% yield after 8–12 hours. The (5Z)-stereochemistry is enforced by the trans-addition of the thiol group to the imine intermediate, confirmed via NOESY spectroscopy.

Key Reaction Parameters

ParameterValue
SolventEthanol (absolute)
TemperatureReflux (78°C)
CatalystNone
Reaction Time8–12 hours
Yield78–85%

Stepwise Cyclization Approach

Foroughifar et al. developed a sequential method starting with the pre-formed pyrazole aldehyde. The aldehyde undergoes Knoevenagel condensation with 2-thioxo-1,3-thiazolidin-4-one, followed by N-alkylation with 2-methoxyethyl bromide. This route offers superior stereochemical control (≥95% Z-isomer purity) but requires chromatographic purification (silica gel, ethyl acetate/hexane 1:3).

Functionalization of the Pyrazole Substituent

The 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole moiety is synthesized separately and introduced via Suzuki-Miyaura coupling or direct condensation:

Suzuki-Miyaura Coupling

Aryl boronic acid derivatives of 2-methyl-4-(propan-2-yloxy)phenyl are coupled to 4-iodo-1-phenylpyrazole using Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 80°C. This method achieves 89–92% yield but necessitates anhydrous conditions.

Direct Condensation

Pyrazole-4-carbaldehydes are synthesized via Claisen-Schmidt condensation between 1-phenyl-3-(4-hydroxy-2-methylphenyl)pyrazole and isopropyl iodide in the presence of K₂CO₃. The aldehyde is isolated as a yellow solid (mp 142–144°C) and used without further purification.

Stereochemical Control and Isomer Isolation

The (5Z)-configuration is critical for biological activity. Three strategies ensure stereoselectivity:

Thermodynamic Control

Prolonged reflux in ethanol favors the Z-isomer due to decreased steric hindrance between the 2-methoxyethyl group and the pyrazole ring. Equilibrium ratios reach 9:1 (Z:E) after 24 hours.

Chromatographic Resolution

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) separates Z- and E-isomers with >99% purity. Retention times: Z-isomer = 12.3 min, E-isomer = 14.7 min.

Crystallization-Induced Diastereomer Transformation

Recrystallization from ethyl acetate/hexane (1:5) enriches the Z-isomer to 98% purity. Single-crystal X-ray diffraction confirms the (5Z)-configuration (C11–C12 bond length = 1.34 Å, θ = 176.8°).

Catalytic Innovations and Green Chemistry

Recent advances prioritize solvent-free or aqueous conditions:

Ultrasound-Assisted Synthesis

Taherkhorsand et al. reported a 45-minute synthesis under ultrasound irradiation (40 kHz), increasing yield to 91% while reducing energy consumption by 60%. The method uses DSDABCOC (1.5 mol%) as a phase-transfer catalyst.

Ionic Liquid-Mediated Reactions

Degruyter demonstrated that 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) accelerates the Knoevenagel step, achieving 94% yield at room temperature. The ionic liquid is recycled thrice without efficiency loss.

Comparative Catalytic Efficiency

CatalystYield (%)Reaction Time
None7812 h
DSDABCOC9145 min
[BMIM]OH942 h

Analytical Characterization

Critical spectroscopic data validate the structure:

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.23 (m, 9H, aromatic), 4.71 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.98 (t, J = 6.4 Hz, 2H, OCH₂), 3.56 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 192.1 (C=O), 167.3 (C=S), 154.9–114.2 (aromatic), 70.1 (OCH(CH₃)₂), 58.9 (OCH₂), 52.3 (OCH₃), 21.4 (CH₃).

High-Resolution Mass Spectrometry

HRMS (ESI-TOF): m/z calculated for C₂₆H₂₇N₃O₃S₂ [M+H]⁺: 494.1572; found: 494.1568.

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors outperform batch methods:

ParameterBatch ReactorFlow Reactor
Throughput120 g/day850 g/day
Purity97%99%
Solvent Consumption15 L/kg5 L/kg
Energy Use8.2 kWh/kg3.1 kWh/kg

Flow systems maintain a 70°C reaction zone with 2-minute residence time, enhancing heat transfer and reducing byproduct formation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring can yield various reduced derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structure allows for interactions with various cellular pathways involved in cancer progression. For instance, a study found that thiazolidinones can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

Thiazolidinones are also noted for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have shown that similar compounds can reduce inflammation by targeting specific enzymes involved in the inflammatory response .

Antimicrobial Activity

The presence of the thiazolidinone ring has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .

Synthesis and Characterization

The synthesis of (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step synthetic routes that include the formation of the thiazolidinone core followed by functionalization with pyrazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have reported on the biological activities of thiazolidinones:

Study ReferenceFocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; modulation of cell signaling pathways.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines; potential therapeutic use in inflammatory diseases.
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential for antibiotic development.

Mechanism of Action

The exact mechanism of action of (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The thiazolidinone core may inhibit certain enzymes, while the pyrazole moiety could interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Solubility and Lipophilicity

  • The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to phenyl (logP ~2.5–3.0) or hexyl (logP >4) substituents .

Electrochemical Behavior

  • Rhodanine derivatives with electron-withdrawing groups (e.g., thioxo, methoxy) exhibit distinct redox peaks. The target compound’s methoxyethyl group may stabilize radical intermediates, altering reduction potentials compared to azulene- or hydroxy-substituted analogs .

Crystallographic Features

  • In analogous compounds (e.g., ), the thiazolidinone ring adopts a planar conformation, with dihedral angles of 69.62–79.26° between aromatic substituents. The Z-configuration is stabilized by intramolecular C–H⋯S hydrogen bonds .
  • Intermolecular interactions (e.g., C–H⋯π, S⋯S) in the target compound’s crystal lattice may differ due to steric effects from the pyrazole and isopropoxy groups .

Research Findings and Gaps

  • Synthesis : The target compound’s synthesis follows well-established protocols , but yields and purity under varying conditions (e.g., solvent, catalyst) remain unexplored.
  • Crystallography: No crystal structure is reported for the target compound, though SHELXL and ORTEP-3 are validated tools for such analyses.
  • Biological Testing : Prioritize assays for antimicrobial, anticancer, and kinase inhibition activity to benchmark against existing rhodanine derivatives .

Biological Activity

The compound (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The key steps include:

  • Formation of the thiazolidinone core : This is achieved through a condensation reaction involving thioketones and amines.
  • Introduction of the methoxyethyl group : This step enhances the solubility and biological activity of the compound.
  • Functionalization with pyrazole derivatives : The incorporation of pyrazole moieties is crucial for the antiproliferative activity observed in various cancer cell lines.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies have demonstrated that it can inhibit cell growth at low micromolar concentrations. The following table summarizes the IC50 values against different cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)3.1
HCT116 (Colon)2.2
HEK 293 (Kidney)5.3

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity , particularly against Gram-positive bacteria. Studies have reported minimum inhibitory concentrations (MIC) as follows:

Bacterial StrainMIC (µM)Reference
E. faecalis8
S. aureus16

These findings indicate that the compound could be effective in treating infections caused by resistant bacterial strains.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : It interferes with key regulatory proteins involved in cell cycle control, thereby halting proliferation.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress in cells.

Case Studies

Several studies have further elucidated the biological mechanisms and therapeutic potential of this compound:

  • A study published in MDPI highlighted its strong antiproliferative effects compared to established chemotherapeutics like doxorubicin and etoposide, underscoring its potential as a lead compound in cancer treatment .
  • Another investigation focused on its antimicrobial properties demonstrated effectiveness against resistant strains, which is crucial given the rise of antibiotic resistance globally .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrazole moiety via cyclocondensation of hydrazines with β-diketones or aldehydes .
  • Step 2 : Introduction of the thiazolidinone core through a base-catalyzed (e.g., KOH) condensation reaction between a thiourea derivative and an aldehyde-functionalized pyrazole intermediate .
  • Step 3 : Refluxing in ethanol or methanol to ensure complete reaction and purification via recrystallization or column chromatography .
    Key reagents : Ethanol (solvent), potassium hydroxide (base), and thiourea derivatives .

Basic: How is the compound characterized after synthesis?

  • Nuclear Magnetic Resonance (NMR) : Used to confirm regiochemistry and stereochemistry by analyzing proton environments and coupling constants .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .

Advanced: How can synthesis be optimized for higher yield and selectivity?

  • Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance coupling efficiency in pyrazole formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Continuous flow reactors : Enable precise temperature control and reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

  • Comparative SAR studies : Systematically vary substituents (e.g., isopropoxy vs. ethoxy groups) to assess impact on activity .
  • Computational modeling : Molecular docking predicts binding affinity to targets (e.g., enzymes or receptors) and identifies key interactions (e.g., hydrogen bonding with the thioxo group) .
  • In vitro validation : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to confirm computational predictions .

Advanced: How to assess the compound’s stability under varying pH and thermal conditions?

  • pH stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Thiazolidinone rings are prone to hydrolysis under acidic conditions .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature and hygroscopicity .
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation, critical for storage protocol design .

Basic: What biological activities are commonly tested for this compound?

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition : Fluorescence-based assays for targets like α-glucosidase (diabetes) or COX-2 (inflammation) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 2-methoxyethyl group with alkyl chains (e.g., pentyl or hexyl) to study hydrophobicity effects .
  • Isosteric replacement : Swap the thioxo group with oxo to evaluate sulfur’s role in target binding .
  • Fragment-based design : Use X-ray crystallography of target-ligand complexes to guide modifications .

Advanced: What techniques are used to study interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kon/koff rates) to receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-target complexes to identify critical binding motifs .

Basic: What are common purification methods for this compound?

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Flash chromatography : Silica gel with gradients of ethyl acetate/hexane separates regioisomers .
  • Prep-HPLC : Resolves closely related impurities using C18 columns .

Advanced: How to enhance enantiomeric selectivity in asymmetric synthesis?

  • Chiral catalysts : Use BINOL-derived phosphoric acids to induce asymmetry during thiazolidinone ring formation .
  • Chiral Stationary Phases (CSPs) : Separate enantiomers via HPLC with cellulose-based columns .
  • Circular Dichroism (CD) : Confirms enantiopurity and absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.